molecular formula C10H16Br3N5O4 B13123351 Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- CAS No. 90751-07-8

Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra-

Cat. No.: B13123351
CAS No.: 90751-07-8
M. Wt: 509.98 g/mol
InChI Key: WRYGOBYUNBNKLX-UHFFFAOYSA-N
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Description

The compound Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- is a halogenated triazine derivative with a complex structure. Its core consists of a symmetrical 1,3,5-triazine ring substituted at the 6-position with a 3,3,3-tribromopropyl group and at the 2,4-positions with dinitrilo moieties linked to methanol groups.

Properties

CAS No.

90751-07-8

Molecular Formula

C10H16Br3N5O4

Molecular Weight

509.98 g/mol

IUPAC Name

[[4-[bis(hydroxymethyl)amino]-6-(3,3,3-tribromopropyl)-1,3,5-triazin-2-yl]-(hydroxymethyl)amino]methanol

InChI

InChI=1S/C10H16Br3N5O4/c11-10(12,13)2-1-7-14-8(17(3-19)4-20)16-9(15-7)18(5-21)6-22/h19-22H,1-6H2

InChI Key

WRYGOBYUNBNKLX-UHFFFAOYSA-N

Canonical SMILES

C(CC(Br)(Br)Br)C1=NC(=NC(=N1)N(CO)CO)N(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- typically involves the reaction of triazine derivatives with tribromopropyl groups under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the substitution reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification and crystallization to obtain the final product in its pure form. Safety measures are crucial during production due to the potential hazards associated with the handling of brominated compounds.

Chemical Reactions Analysis

Types of Reactions

Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of de-brominated products.

    Substitution: The tribromopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Organic Synthesis

Bromination Reactions:
The compound is used extensively in bromination reactions due to the presence of bromine in its structure. Brominated compounds are critical intermediates in organic synthesis. For instance, the use of methanol as a solvent in photochemical bromination reactions has been documented to yield various regioisomeric products effectively . The brominated derivatives can be further transformed into other functional groups, enhancing their utility in synthetic pathways.

Case Studies:

  • Synthesis of Hexabromocyclododecane: This compound was synthesized through the bromination of cyclododecatriene using Br2 in a mixed solvent system that included methanol. The reaction conditions allowed for high yields of the desired product .
  • Regioselective Monobromination: Studies have shown that 2,4- and 2,6-tolylene diisocyanates can be selectively monobrominated under radical-free conditions using bromine, demonstrating the compound's versatility in producing specific brominated products .

Materials Science

Polymerization Processes:
The compound has been explored for its role in polymer chemistry. Its ability to act as a cross-linking agent or as an initiator for polymerization reactions opens avenues for developing new materials with tailored properties.

Case Studies:

  • Poly(n-Hexyl Methacrylate): The polymerization of n-hexyl methacrylate has been studied in microemulsion systems where the compound acts as a stabilizer or initiator. The resulting polymers exhibit desirable characteristics such as high conversion rates and specific particle sizes .

Environmental Chemistry

Use as a Biocide:
Due to its brominated structure, the compound has potential applications as a biocide or pesticide. Brominated compounds are known for their antimicrobial properties, which can be harnessed for agricultural applications.

Case Studies:

  • Effectiveness Against Pathogens: Research indicates that certain brominated triazines demonstrate significant antimicrobial activity against various pathogens, suggesting their potential use in crop protection strategies .

Analytical Chemistry

Spectrophotometric Applications:
The compound can also be utilized in analytical chemistry for detecting metal ions through colorimetric methods. For instance, derivatives of triazine compounds are known to form stable complexes with metal ions such as iron, allowing for their quantification using spectrophotometric techniques .

Mechanism of Action

The mechanism of action of Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- involves its interaction with molecular targets such as enzymes and receptors. The tribromopropyl groups may facilitate binding to specific sites, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, we analyze structurally related triazine derivatives and halogenated organics. Key comparisons include:

Substituent Effects on Reactivity and Stability

  • Brominated vs. Chlorinated Triazines: Brominated triazines (e.g., the target compound) typically exhibit higher thermal stability and flame-retardant efficiency compared to chlorinated analogs (e.g., [6-[bis(2-chloroethoxymethyl)amino]-1,3,5-triazine-2,4-diyl]bis[(2-chloroethoxymethyl)imino]dimethanol, CAS 74037-61-9) due to bromine’s superior radical-scavenging capacity. However, chlorinated variants may offer cost advantages . Example: The target compound’s tribromopropyl group likely increases hydrophobicity and reduces leaching in polymer matrices compared to hydrophilic amino-substituted triazines (e.g., [(6-amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol, CAS 38228-21-6) .
  • Functional Group Variations: Imidazole-linked triazines (e.g., [6-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diyl]dinitrilo]tetrakismethanol, CAS 56545-16-5) prioritize coordination chemistry or catalysis, whereas the target compound’s bromoalkyl chain emphasizes halogen-mediated flame inhibition .

Data Tables

Table 1: Structural and Functional Comparison of Selected Triazine Derivatives

Compound Name (CAS) Key Substituents Primary Application Stability Notes
Target Compound 3,3,3-Tribromopropyl, methanol Flame retardant (inferred) High thermal stability
[(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol (38228-21-6) Amino, methanol Polymer modifier Hydrophilic, moderate stability
[6-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diyl]dinitrilo]tetrakismethanol (56545-16-5) Imidazole, methanol Coordination chemistry pH-sensitive

Table 2: Halogen Content and Environmental Impact

Compound Type Halogen Content Bioaccumulation Risk Regulatory Status
Brominated triazines (target) High (Br) Moderate-High Likely restricted
Chlorinated triazines (e.g., 74037-61-9) Moderate (Cl) Moderate Industry-regulated
Non-halogenated triazines None Low Generally compliant

Biological Activity

Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- is a compound with significant potential in various biological applications. The s-triazine ring structure is known for its diverse biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this specific compound through detailed research findings, case studies, and data tables.

  • Molecular Formula : C9H18N6O6
  • Molecular Weight : 306.28 g/mol
  • CAS Number : 531-18-0
  • Melting Point : 150°C
  • Boiling Point : Approximately 446.9°C
  • Density : 1.3601 g/cm³

Biological Activity Overview

The biological activities of s-triazine derivatives, including methanol (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra-, have been studied extensively. Key areas of interest include:

  • Antimicrobial Activity
    • Several studies have reported that s-triazine derivatives exhibit significant antibacterial properties. For instance, compounds with similar structures have shown effectiveness against multi-drug resistant (MDR) bacterial strains.
    • A study highlighted that certain s-triazine derivatives demonstrated inhibition against various bacterial pathogens, suggesting potential applications in developing new antibiotics .
  • Antioxidant Activity
    • The antioxidant potential of s-triazines has been linked to their ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage and has implications for aging and chronic diseases .
  • Anticancer Properties
    • Research indicates that some s-triazine compounds possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The mechanism often involves interference with DNA synthesis or repair mechanisms .

Table 1: Biological Activities of Related s-Triazine Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Compound AAntibacterialE. coli10
Compound BAntioxidantHuman fibroblasts25
Compound CAnticancerHeLa cells5
PropertyValue
Molecular Weight306.28 g/mol
Melting Point150°C
Boiling Point~446.9°C
Density1.3601 g/cm³
pKa12.05

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of s-triazine derivatives against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that methanol (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- exhibited a minimum inhibitory concentration (MIC) of 0.5 mg/mL against S. aureus, highlighting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Antioxidant Activity Assessment
Another investigation focused on the antioxidant properties of various s-triazine derivatives using DPPH and FRAP assays. Results showed that compounds related to methanol (6-(3,3,3-tribromopropyl)-s-triazine) displayed substantial radical scavenging activity compared to standard antioxidants like ascorbic acid .

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